molecular formula C19H16ClNO3 B6587202 propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226431-24-8

propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B6587202
CAS RN: 1226431-24-8
M. Wt: 341.8 g/mol
InChI Key: WCIIRDYGYZQMAA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, also known as PCID, is a synthetic compound that has become increasingly important for its various applications in scientific research. PCID is a highly versatile compound that is used in a variety of biochemical processes, including cell signaling pathways, protein-protein interactions, and enzyme-substrate interactions. PCID has been used in a wide range of laboratory experiments and has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has been widely used in various scientific research applications, such as in the study of cell signaling pathways, protein-protein interactions, and enzyme-substrate interactions. This compound has also been used to investigate the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs. This compound has also been used to study the structure and function of proteins, receptors, and enzymes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound is believed to interact with various proteins and receptors in the cell, leading to the inhibition of enzyme activity and the disruption of cell signaling pathways. This compound is also thought to interact with various enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to interact with various proteins and receptors in the cell, leading to the inhibition of enzyme activity and the disruption of cell signaling pathways. This compound has also been shown to interfere with the synthesis of certain hormones and neurotransmitters, leading to altered physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in laboratory experiments is its versatility. This compound can be used in a wide range of experiments and can be used to investigate a variety of biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is not well understood and its mechanism of action is not fully understood.

Future Directions

The potential future directions for propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in scientific research include its use in drug discovery and development, its use in the study of protein-protein interactions and enzyme-substrate interactions, and its use in the study of cell signaling pathways. Additionally, this compound could be used to investigate the biochemical and physiological effects of drugs and the structure and function of proteins, receptors, and enzymes. Furthermore, this compound could be used to investigate the role of epigenetics in disease and to study the mechanisms of drug resistance. Finally, this compound could be used to investigate the effects of environmental toxins and pollutants on human health.

Synthesis Methods

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is synthesized through a series of chemical reactions starting with the reaction of 2-chlorobenzaldehyde with propan-2-yl bromide in the presence of sodium hydroxide. This reaction yields the intermediate product, 2-chloropropan-2-yl-benzaldehyde. This intermediate is then reacted with 1,2-dihydroisoquinoline-4-carboxylic acid in the presence of anhydrous zinc chloride. Finally, the product is isolated and purified.

properties

IUPAC Name

propan-2-yl 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12(2)24-19(23)17-11-21(14-7-5-6-13(20)10-14)18(22)16-9-4-3-8-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIRDYGYZQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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